LogP Differentiation: Intermediate Lipophilicity Between Non-Methoxy and Non-Methyl Analogs
The measured/calculated LogP of 5-methoxy-2-methylpentanoic acid (1.12–1.13) falls between that of the non-methoxylated analog 2-methylpentanoic acid (estimated LogP ~1.7, based on 2-methylvaleric acid literature data) and the non-methyl-branched analog 5-methoxypentanoic acid (LogP 0.57) [1]. The ~0.6 LogP unit reduction versus 2-methylpentanoic acid reflects the polarizing effect of the terminal methoxy oxygen, while the ~0.55 LogP unit increase versus 5-methoxypentanoic acid reflects the lipophilic contribution of the C2 methyl branch. This intermediate lipophilicity provides a distinct partitioning profile for both reversed-phase chromatographic retention and membrane permeability predictions.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.12 (Fluorochem) / 1.13 (ChemScene) |
| Comparator Or Baseline | 5-Methoxypentanoic acid: LogP = 0.57 (Chembase); 2-Methylpentanoic acid: LogP ~1.7 (estimated from 2-methylvaleric acid) |
| Quantified Difference | ΔLogP = +0.55 vs. 5-methoxypentanoic acid; ΔLogP = −0.6 vs. 2-methylpentanoic acid |
| Conditions | Computed/experimental LogP values from vendor datasheets and database entries; no standardized head-to-head measurement |
Why This Matters
For medicinal chemistry campaigns, a LogP shift of ±0.5 units can alter predicted membrane permeability and aqueous solubility by factors of ~3–5×, making this compound a distinct tool for tuning the physicochemical profile of lead series members.
- [1] Chembase.cn. 5-Methoxypentanoic acid – Computed Properties (CAS 70160-05-3). LogP: 0.57277536. Retrieved from http://www.chembase.cn/molecule-265767.html (accessed May 2026). View Source
